N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to exhibit inhibitory activity against enzymes like lipoxygenase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial growth and multiplication by blocking the foliate synthetase enzyme . This impedes folic acid synthesis, which is crucial for bacterial survival .
Biochemical Pathways
Similar compounds have been found to inhibit the carbonic anhydrase enzyme, which plays a role in many physiological disorders including epilepsy and osteoporosis .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have been found to exhibit anticancer properties by disturbing the cell cycle in the g1 phase and by acting as inhibitors of histone deacetylase (hdac), thereby ceasing tumor cell growth .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-11-14(3-1)23-17-15(11)16(18-9-19-17)20-10-4-5-12-13(8-10)22-7-6-21-12/h4-5,8-9H,1-3,6-7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDHSWWMZULNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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